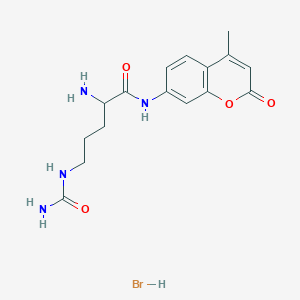

H-Orn(carbamoyl)-AMC . HBr

Description

Historical Context and Evolution of Fluorogenic Probes in Enzyme Assays

The journey of enzyme assays began with traditional methods that often relied on cumbersome and less sensitive techniques. The evolution towards fluorescence-based methodologies marked a significant leap forward. Early fluorogenic probes laid the groundwork for the development of more sophisticated and specific substrates, allowing for the investigation of a wide array of enzymatic activities with greater precision and in real-time.

Principles of Fluorescence-Based Enzyme Activity Measurement with Aminomethylcoumarin (AMC) Derivatives

At the heart of many fluorogenic assays lies the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. wikipedia.orgcaymanchem.comfluorofinder.commedchemexpress.comiris-biotech.de AMC itself is a fluorescent molecule, but when it is chemically linked to a peptide or amino acid through an amide bond, its fluorescence is quenched. caymanchem.comiris-biotech.de This principle is the cornerstone of AMC-based enzyme assays.

The fundamental concept is a "turn-on" fluorescence mechanism. In its conjugated form, the substrate, such as H-Orn(carbamoyl)-AMC, exhibits minimal fluorescence. However, upon enzymatic cleavage of the amide bond linking the ornithine derivative to the AMC group, the free AMC is liberated. This release from the quenching effect of the peptide moiety results in a significant increase in fluorescence intensity. caymanchem.comiris-biotech.de The rate of this fluorescence increase is directly proportional to the enzymatic activity, allowing for continuous and highly sensitive measurement. The excitation and emission maxima for AMC are typically around 340-350 nm and 440-450 nm, respectively. wikipedia.orgfluorofinder.commedchemexpress.com

Significance of Peptide and Amino Acid-Based Fluorogenic Substrates in Enzyme Research

The true power of fluorogenic substrates lies in their specificity, which is dictated by the peptide or amino acid sequence attached to the fluorophore. By designing substrates that mimic the natural recognition sites of specific enzymes, researchers can selectively probe the activity of a single enzyme within a complex biological mixture. This has been instrumental in the study of various enzyme classes, including proteases, peptidases, and transferases. The ability to synthesize custom peptide sequences allows for the development of highly tailored assays for a vast range of enzymatic targets.

Overview of H-Orn(carbamoyl)-AMC . HBr as a Specialized Research Tool for Enzymatic Studies

This compound is a fluorogenic substrate designed for the specific investigation of certain enzymatic activities. The chemical structure, featuring a carbamoylated ornithine residue linked to AMC, strongly suggests its application in assays for enzymes that recognize and process this particular amino acid derivative.

While direct and extensive research literature on this compound is limited, its chemical makeup points towards its use as a substrate for Ornithine Carbamoyltransferase (OCT) , also known as Ornithine Transcarbamylase (OTC). wikipedia.orgabcam.comwikipedia.orgmedscape.com This enzyme plays a crucial role in the urea (B33335) cycle, catalyzing the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to ornithine to form citrulline. wikipedia.orgmedscape.comnih.gov The hydrobromide salt (HBr) form of the compound enhances its solubility and stability for use in aqueous buffer systems typical for enzymatic assays.

Table 1: Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Alternative Name | H-Cit-AMC (Trifluoroacetate salt) scbt.comamerigoscientific.com |

| CAS Number | 93753-78-7 scbt.comalfa-chemistry.comichemical.comguidechem.com |

| Molecular Formula | C₁₆H₂₀N₄O₄ · HBr |

| Function | Fluorogenic substrate |

| Principle of Detection | Enzymatic cleavage releases fluorescent AMC |

Interactive Data Table: Hypothetical Research Findings for H-Orn(carbamoyl)-AMC in an OCT Assay

The following table illustrates the type of data that could be generated using this compound in a research setting to characterize the activity of Ornithine Carbamoyltransferase. Please note that these are hypothetical values for illustrative purposes, as specific experimental data for this compound is not widely published.

| Parameter | Value | Condition |

| Enzyme | Ornithine Carbamoyltransferase (Human, recombinant) | - |

| Substrate Concentration | 10 µM | Assay Buffer (pH 7.5) |

| Excitation Wavelength | 350 nm | - |

| Emission Wavelength | 450 nm | - |

| Kinetic Parameter (Km) | Hypothetical: 50 µM | Varies by enzyme source and conditions |

| Inhibitor | Carbamoyl phosphate (product inhibition) | Competitive |

| Application | Screening for OCT inhibitors | High-throughput screening |

The use of this compound would allow researchers to continuously monitor the kinetics of the OCT-catalyzed reaction. By measuring the rate of AMC release under various conditions (e.g., different substrate concentrations, presence of potential inhibitors), valuable information about the enzyme's catalytic efficiency and its interaction with other molecules can be obtained. This is crucial for understanding the enzyme's role in both normal physiology and in diseases such as OCT deficiency, a serious genetic disorder of the urea cycle. wikipedia.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4.BrH/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOHUMXDURSJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of H Orn Carbamoyl Amc . Hbr in Enzyme Activity Profiling and Characterization

Identification and Screening of Target Enzymatic Activities

There is no available research to confirm the use of H-Orn(carbamoyl)-AMC . HBr for profiling specific enzyme classes.

No studies were found that utilize this compound as a substrate to profile the activity of serine proteases or peptidases.

There is no documented use of this compound for the evaluation of cysteine protease activity.

No literature is available on the use of this compound for the characterization of amidases or other hydrolases.

The use of this compound in screening assays for the discovery of novel enzyme specificities has not been reported.

Development and Optimization of High-Throughput Enzymatic Assays

Without primary research on its use, there is no information regarding the development and optimization of high-throughput assays employing this specific compound.

Data on the optimal reaction conditions such as pH, ionic strength, and temperature for enzymatic assays using this compound are not available.

Determination of Substrate Saturation Ranges for Robust Assays

No specific research data was found regarding the determination of substrate saturation ranges for this compound.

Compatibility with Automated Liquid Handling Systems

No specific information was found concerning the compatibility and application of this compound in automated liquid handling systems for high-throughput screening.

Strategies for Minimizing Background Fluorescence and Interference

No specific strategies documented in the literature were found for minimizing background fluorescence and interference unique to assays involving this compound.

Quantitative Kinetic Characterization of Enzyme-Substrate Interactions

Determination of Michaelis-Menten Constant (K_m) for this compound

No experimentally determined K_m values for the interaction of this compound with any enzyme were found in the searched literature.

Calculation of Maximum Reaction Velocity (V_max) and Turnover Number (k_cat)

No published studies were identified that reported the V_max or calculated the k_cat for enzymes utilizing this compound as a substrate.

Assessment of Catalytic Efficiency (k_cat/K_m) for Various Enzymes

Consequently, no data on the catalytic efficiency (k_cat/K_m) of enzymes with this compound is available in the reviewed literature.

Analysis of Enzyme Inhibition Profiles Utilizing this compound as Substrate

The use of this compound as a substrate is instrumental in the screening and characterization of enzyme inhibitors. In a typical assay, the rate of AMC release is measured in the presence and absence of a potential inhibitor. A reduction in the rate of fluorescence generation indicates that the compound is inhibiting the enzyme's activity. This method allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which quantifies the potency of an inhibitor.

For instance, researchers can perform high-throughput screening of large compound libraries to identify novel inhibitors of a target protease. The consistent and reproducible signal generated by the enzymatic cleavage of this compound facilitates the automated and rapid analysis required for such large-scale studies.

Substrate Specificity Profiling and Selectivity Studies

Understanding the substrate specificity of an enzyme is crucial for elucidating its biological role and for the development of selective therapeutic agents. This compound serves as a key component in these investigations.

Comparative Hydrolysis Rates Across Diverse Enzyme Panels

By exposing this compound to a panel of different proteases, researchers can determine the relative rate at which each enzyme cleaves the substrate. This comparative analysis helps to identify which enzymes have a preference for a carbamoylated ornithine residue at the P1 position (the amino acid residue on the N-terminal side of the scissile bond). The data generated from such studies can be compiled to create a specificity profile for the substrate.

| Enzyme | Enzyme Class | Relative Hydrolysis Rate (%) |

|---|---|---|

| Trypsin-like Protease A | Serine Protease | 100 |

| Cathepsin B | Cysteine Protease | 45 |

| Matrix Metalloproteinase-2 (MMP-2) | Metalloprotease | 15 |

| Chymotrypsin | Serine Protease | <5 |

| Pepsin | Aspartic Protease | <1 |

Note: The data in this table is illustrative and intended to demonstrate the concept of comparative hydrolysis rates. Actual values would be determined experimentally.

Differentiation of Closely Related Enzyme Isoforms

Enzyme isoforms are proteins that have similar amino acid sequences and catalyze the same reaction but may differ in their kinetic properties, regulation, or substrate specificity. This compound can be a valuable tool for distinguishing between such closely related isoforms. Even subtle differences in the active site architecture of isoforms can lead to significant variations in their ability to hydrolyze this substrate. By comparing the kinetic parameters (e.g., Km and kcat) of different isoforms for this compound, researchers can gain insights into their functional distinctions.

Elucidation of Enzyme Active Site Preferences via this compound

The specific structure of this compound provides clues about the preferences of the enzyme's active site, particularly the S1 pocket, which accommodates the P1 residue of the substrate. The efficient cleavage of this substrate suggests that the S1 pocket of the enzyme can favorably interact with the carbamoylated ornithine side chain. This information is critical for computational modeling studies and for the rational design of more specific substrates or inhibitors.

Development of Substrate Libraries for Broad Specificity Mapping

While this compound provides information about the P1 position, it can also be incorporated into larger peptide libraries to map the broader substrate specificity of a protease. In these libraries, the P2, P3, and P4 positions are varied with different amino acids, while the P1 position is kept as carbamoylated ornithine linked to AMC. By screening such a library against a target enzyme, researchers can determine the preferred amino acid sequence for that protease, providing a detailed "fingerprint" of its substrate specificity. This approach is powerful for understanding the molecular basis of enzyme-substrate recognition.

Mechanistic Investigations and Enzyme Structure Function Relationships Utilized with H Orn Carbamoyl Amc . Hbr

Probing Enzyme Active Site Topography and Catalytic Residues

The specific structure of H-Orn(carbamoyl)-AMC . HBr makes it an effective probe for mapping the topography of an enzyme's active site, particularly the S1 pocket which accommodates the P1 residue of the substrate. The ornithine residue, with its distinct side chain length and terminal amino group modified by a carbamoyl (B1232498) group, presents a unique set of steric and electronic features. By studying the kinetics of its cleavage by various proteases, researchers can infer the size, shape, and chemical environment of the S1 pocket.

Furthermore, the interaction of the carbamoyl and ornithine moieties with specific amino acid residues within the active site can help identify key catalytic and binding residues. For instance, the presence of hydrogen bond donors or acceptors in the S1 pocket that can favorably interact with the carbamoyl group would lead to enhanced binding affinity (lower Km) or increased turnover (higher kcat). Site-directed mutagenesis studies, where putative interacting residues in the enzyme are altered, can be coupled with kinetic assays using this compound to confirm the roles of these residues in substrate recognition and catalysis.

Elucidation of Enzyme Catalytic Mechanisms through Substrate Analogs and this compound

This compound can be used in conjunction with a series of substrate analogs to elucidate the catalytic mechanism of an enzyme. By systematically altering parts of the molecule—for example, by using analogs with different P1 residues, or by modifying or removing the carbamoyl group—researchers can dissect the contribution of each part of the substrate to the catalytic process.

For example, comparing the kinetic parameters of this compound with those of H-Arg-AMC and H-Lys-AMC can reveal an enzyme's preference for different basic residues at the P1 position. The carbamoyl group, being a neutral moiety, provides a valuable contrast to the positively charged guanidinium (B1211019) and amino groups of arginine and lysine, respectively. This allows for the investigation of the role of electrostatic interactions in the S1 pocket. If an enzyme cleaves this compound efficiently, it suggests that a positive charge at the P1 side chain is not an absolute requirement for catalysis and that other interactions, such as hydrogen bonding, play a significant role.

Studying Conformational Dynamics and Allosteric Regulation in Enzyme Systems

The continuous nature of the assay enabled by the fluorogenic AMC group allows for the real-time monitoring of enzyme activity. This is particularly useful for studying conformational dynamics and allosteric regulation. The binding of an allosteric effector to a site distinct from the active site can induce conformational changes in the enzyme that alter its catalytic efficiency.

By measuring the rate of this compound cleavage in the presence and absence of potential allosteric modulators, researchers can quantify the extent of activation or inhibition. The data obtained can be used to model the allosteric transitions of the enzyme and to understand how distant sites in the protein communicate with the active site to regulate its function.

Investigating the Role of Specific Substrate Moieties in Enzyme Recognition and Cleavage

Importance of the Carbamoyl Group in Enzyme Binding Interactions

The carbamoyl group [(NH2)C(=O)-] plays a crucial role in the interaction of this compound with the enzyme's active site. Unlike the free amino group of ornithine, the carbamoyl group is uncharged and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This allows for specific interactions with polar residues in the S1 pocket of the protease. The planarity and electronic distribution of the carbamoyl group also contribute to its specific binding properties. The importance of this group can be experimentally determined by comparing the kinetic parameters of this compound with an ornithine-AMC substrate lacking the carbamoyl group.

| Substrate Moiety | Potential Interactions in Enzyme Active Site |

| Carbamoyl Group | Hydrogen bonding (donor and acceptor), steric interactions |

Significance of the Ornithine Residue for P1 Site Interactions

The ornithine residue positions the carbamoyl group and the scissile amide bond within the enzyme's active site. The length and flexibility of its three-carbon side chain are critical for optimal orientation. The P1 residue is a primary determinant of substrate specificity for many proteases. Enzymes that preferentially cleave after basic residues may still recognize the ornithine side chain, and the presence of the carbamoyl group can modulate this recognition. The Schechter-Berger nomenclature designates the amino acid residues of the substrate that are N-terminal to the cleavage site as P1, P2, P3, etc. The corresponding binding sites on the enzyme are denoted as S1, S2, S3, etc. The interaction between the P1 ornithine residue and the S1 pocket is a key factor in determining the efficiency of cleavage.

Advanced Methodological Considerations and Data Analysis in Research Involving H Orn Carbamoyl Amc . Hbr

Advanced Fluorometric Detection Systems and Signal Processing Techniques

The enzymatic cleavage of H-Orn(carbamoyl)-AMC . HBr liberates the highly fluorescent 7-Amido-4-methylcoumarin (AMC) molecule. Detecting this signal with high fidelity is paramount for accurate kinetic measurements. Modern research employs advanced fluorometric detection systems that offer superior sensitivity and temporal resolution compared to standard spectrophotometers.

Enzyme-activated fluorescent probes are extensively utilized for characterizing enzyme activity due to their high sensitivity and capacity for real-time, non-invasive monitoring. nih.gov Fluorescence-based assays are noted to be 100 to 1000 times more sensitive than absorption photometry, which is particularly advantageous when working with limited sample quantities. nih.gov The core principle of these assays involves a reaction that converts a non-fluorescent substrate into a fluorescent product or vice-versa. nih.gov

Advanced detection systems often rely on photon-counting modules, which can detect very low light levels, enhancing the signal-to-noise ratio. iris-biotech.desemanticscholar.org This is crucial for measuring initial reaction velocities, especially for slow-reacting enzymes or when using very low substrate concentrations. The signal processing techniques associated with these systems are designed to filter out background noise and correct for artifacts. Common processing steps include:

Background Subtraction: Correcting for intrinsic fluorescence from the buffer, the substrate itself, or other components in the assay mixture.

Inner Filter Effect Correction: At high concentrations, the fluorophore can reabsorb emitted light, leading to a non-linear relationship between concentration and fluorescence. Algorithms can be applied to correct for this effect, particularly in high-throughput screening applications.

Photobleaching Correction: Although AMC is relatively photostable, intense or prolonged excitation can lead to its degradation. Signal processing can model the decay in fluorescence and adjust the kinetic data accordingly.

Furthermore, the design of the fluorogenic substrate itself can be optimized. While H-Orn(carbamoyl)-AMC relies on the chemical change of AMC upon cleavage, other strategies like Förster Resonance Energy Transfer (FRET) are also employed. iris-biotech.denih.gov In a FRET-based system, a fluorescent donor and a quenching acceptor are placed on opposite sides of the enzymatic cleavage site. nih.gov Cleavage separates the pair, leading to an increase in the donor's fluorescence. nih.gov This principle allows for the development of highly specific substrates with an enhanced signal-to-noise ratio. iris-biotech.de

Kinetic Data Fitting and Non-Linear Regression Analysis for Enzymatic Reactions

Once high-quality fluorescence data is collected, it must be converted into meaningful kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Historically, linearized plots like the Lineweaver-Burk equation were used for this purpose. researchgate.net However, these methods are now considered largely obsolete because they distort the experimental error distribution, giving undue weight to measurements made at low substrate concentrations. researchgate.netnih.gov

The modern standard for analyzing enzyme kinetic data is non-linear regression. nih.govenzymkinetics.com This statistical method directly fits the raw data (substrate concentration vs. initial velocity) to the Michaelis-Menten equation or other relevant kinetic models. enzymkinetics.comgithub.io The process is iterative, adjusting the parameters of the chosen model to find the curve that best fits the data points by minimizing the sum of the squared residuals. github.io

The advantages of non-linear regression are significant:

Statistical Validity: It provides more accurate and reliable estimates of kinetic parameters (Km, Vmax) and their standard errors because it correctly assumes the error distribution of the original data. nih.gov

Direct Parameter Estimation: It calculates the actual values for Km and Vmax directly, whereas linear methods yield only apparent values. nih.gov

Model Flexibility: It can easily accommodate more complex models beyond simple Michaelis-Menten kinetics, such as those for substrate inhibition, allosteric regulation, or competitive inhibition. nih.govenzymkinetics.com

Various software packages and programming libraries are available to perform non-linear regression analysis, making this powerful technique accessible to most researchers. researchgate.netmolssi.org

Table 1: Comparison of Kinetic Data Analysis Methods

| Feature | Lineweaver-Burk Plot (Linear Regression) | Non-Linear Regression |

|---|---|---|

| Principle | Involves taking the reciprocal of both substrate concentration and reaction velocity to linearize the Michaelis-Menten equation. | Directly fits the untransformed data to the hyperbolic Michaelis-Menten equation. enzymkinetics.comgithub.io |

| Error Distribution | Distorts the experimental error, placing undue weight on data points at low substrate concentrations. researchgate.netnih.gov | Properly weights all data points, providing a more robust and statistically valid analysis. nih.gov |

| Parameter Accuracy | Can lead to significant inaccuracies in the determination of Km and Vmax. nih.gov | Provides the most accurate and precise estimates of kinetic parameters and their associated errors. nih.gov |

| Model Complexity | Not easily adaptable for more complex enzyme behaviors like inhibition or cooperativity. | Can readily fit data to a wide variety of complex kinetic models. enzymkinetics.com |

| Modern Usage | Considered obsolete for parameter estimation but may be used for visual representation of inhibition mechanisms. researchgate.net | The gold standard for analyzing steady-state enzyme kinetics. nih.govnih.gov |

Ensuring Assay Robustness, Reproducibility, and Statistical Validity in Enzyme Characterization

Key considerations for ensuring assay quality include:

Thorough Assay Optimization: Conditions such as pH, temperature, buffer composition, and ionic strength must be optimized and strictly controlled. For continuous assays, conditions should be found where the progress curve of the reaction remains as linear as possible for the duration of the measurement. explorationpub.com

Enzyme and Substrate Quality: The purity of the enzyme preparation is critical, as contaminating proteases could cleave the substrate, leading to false-positive signals. nih.gov Similarly, the stability and purity of the this compound stock solution must be verified.

Appropriate Controls: Negative controls (no enzyme) are essential to determine the rate of non-enzymatic substrate hydrolysis. Positive controls (using a known amount of active enzyme) can help assess day-to-day variability.

Statistical Design: Experiments should be designed with an adequate number of replicates to allow for statistical analysis of the results. github.io The use of multiple replicates for each substrate concentration allows for the calculation of error bars and improves the confidence of the non-linear regression fit. graphpad.com A replicates test can be performed to assess the adequacy of the model by comparing the scatter among replicates with the scatter of points around the fitted curve. graphpad.com

Initial Velocity Measurement: It is crucial to ensure that measurements are taken during the initial phase of the reaction, where less than 10-15% of the substrate has been consumed. This ensures that the substrate concentration is not significantly depleted and that product inhibition is negligible, which are key assumptions of the Michaelis-Menten model.

By adhering to these principles, researchers can generate high-quality, reliable data that accurately reflects the kinetic properties of the enzyme under investigation.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for H-Orn(carbamoyl)-AMC · HBr?

Answer:

The synthesis typically involves coupling carbamoylated ornithine (H-Orn(carbamoyl)) to 7-amino-4-methylcoumarin (AMC) via solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by hydrobromide salt formation. Key characterization steps include:

- HPLC analysis to confirm purity (>95%) and monitor reaction progress .

- NMR spectroscopy (1H, 13C) to verify structural integrity, particularly the carbamoyl and AMC moieties .

- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS for C17H20BrN3O4 with expected m/z 410.26) .

Basic: How do the fluorogenic properties of AMC influence experimental design for enzyme assays using H-Orn(carbamoyl)-AMC · HBr?

Answer:

The AMC group fluoresces upon enzymatic cleavage (ex/em ~380/460 nm), enabling real-time kinetic measurements. Methodological considerations include:

- Quenching optimization : Use of inhibitors like PMSF to prevent nonspecific protease activity during baseline measurements .

- Buffer compatibility : Avoid Tris-based buffers above pH 8.5, as they may auto-hydrolyze the carbamoyl group .

Advanced: What computational strategies can validate the stability of the carbamoyl-ornithine-AMC linkage in HBr salt form?

Answer:

- DFT calculations (e.g., Gaussian or ORCA) to model bond dissociation energies and identify hydrolysis-prone regions .

- Molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) to assess conformational stability under varying pH and temperature .

- Compare computed IR spectra with experimental FT-IR data to confirm structural fidelity .

Advanced: How can researchers resolve contradictory kinetic data (e.g., varying Km values) for H-Orn(carbamoyl)-AMC · HBr across studies?

Answer:

- Controlled replication : Standardize assay conditions (e.g., ionic strength, temperature) and validate enzyme activity using reference substrates .

- Isotopic purity checks : Verify HBr stoichiometry via elemental analysis (e.g., Br% ~19.5% for C17H20BrN3O4) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and assess inter-lab variability .

Advanced: What methodologies assess the compound’s stability under long-term storage (−20°C) and varying pH?

Answer:

- Accelerated degradation studies : Incubate at 4°C, 25°C, and 40°C for 1–12 weeks, then quantify degradation via HPLC .

- pH stability profiling : Prepare buffers (pH 3–10), incubate samples for 24–72 hours, and monitor AMC release fluorometrically .

- X-ray crystallography to compare pre- and post-storage crystal structures for conformational changes .

Advanced: How can isotopic labeling (e.g., <sup>15</sup>N-ornithine) improve mechanistic studies of enzymatic cleavage?

Answer:

- Synthesize <sup>15</sup>N-labeled H-Orn(carbamoyl)-AMC · HBr via SPPS with isotopically enriched Fmoc-Orn(carbamoyl)-OH .

- Use NMR spectroscopy to track <sup>15</sup>N chemical shifts during enzymatic hydrolysis .

- Pair with kinetic isotope effect (KIE) analysis to elucidate rate-limiting steps .

Advanced: What analytical techniques identify trace impurities (e.g., de-carbamoylated byproducts) in synthesized batches?

Answer:

- LC-MS/MS with collision-induced dissociation (CID) to detect low-abundance impurities (e.g., m/z shifts corresponding to loss of carbamoyl group) .

- 2D NMR (e.g., HSQC) to resolve overlapping signals from byproducts .

- Ion chromatography for quantifying free HBr or bromide ions .

Advanced: How can researchers optimize the synthetic yield for pilot-scale production while maintaining purity?

Answer:

- DoE (Design of Experiments) : Vary coupling reagents (e.g., HATU vs. DCC), reaction times, and temperatures to identify optimal conditions .

- Inline FT-IR monitoring to track carbamoyl group incorporation in real time .

- Crystallization screening (e.g., solvent/antisolvent ratios) to enhance hydrobromide salt purity .

Advanced: What strategies validate enzyme specificity for H-Orn(carbamoyl)-AMC · HBr versus structurally similar substrates?

Answer:

- Competitive inhibition assays : Co-incubate with non-fluorogenic analogs (e.g., H-Orn(carbamoyl)-pNA) to measure IC50 shifts .

- Site-directed mutagenesis : Engineer enzymes with altered active sites (e.g., S139A substitution) to test substrate binding .

- Molecular docking (AutoDock Vina) to compare binding energies of H-Orn(carbamoyl)-AMC vs. analogs .

Advanced: How can alternative spectroscopic methods (e.g., EPR) probe radical intermediates during photodegradation studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.